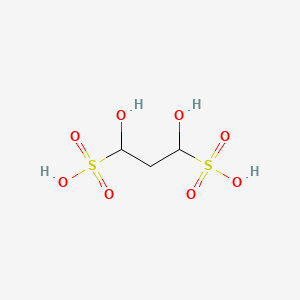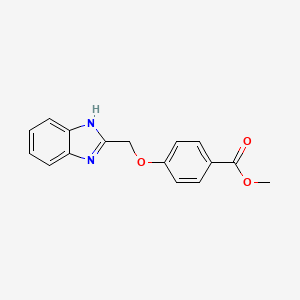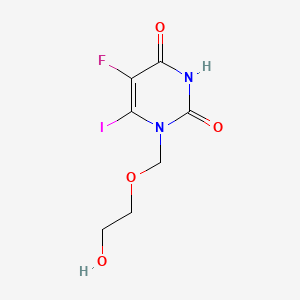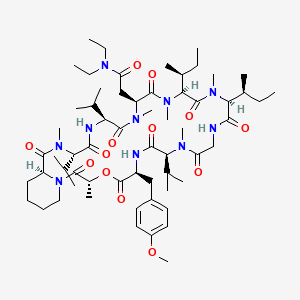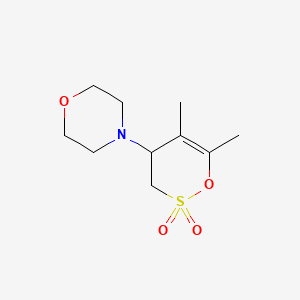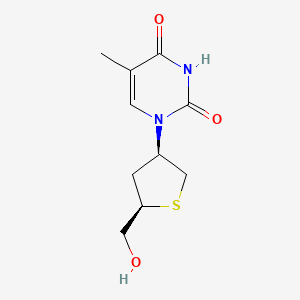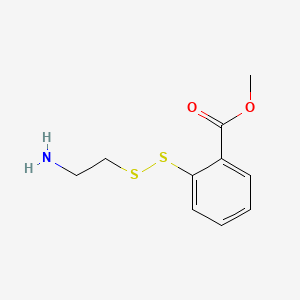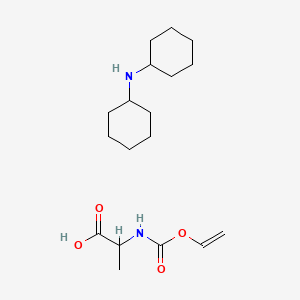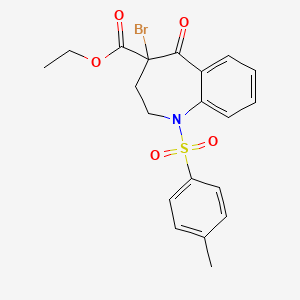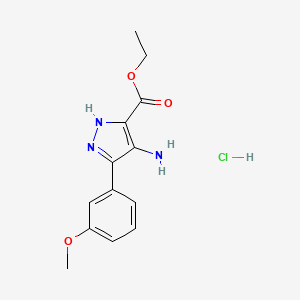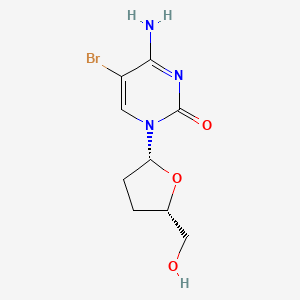
5-Bromo-2',3'-dideoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2’,3’-dideoxycytidine is a synthetic nucleoside analogue with the molecular formula C₉H₁₂BrN₃O₃. This compound is structurally related to cytidine, a naturally occurring nucleoside, but with modifications that include the absence of hydroxyl groups at the 2’ and 3’ positions and the addition of a bromine atom at the 5 position of the cytosine ring . These structural changes impart unique chemical and biological properties to 5-Bromo-2’,3’-dideoxycytidine, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2’,3’-dideoxycytidine typically involves the bromination of 2’,3’-dideoxycytidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 5-Bromo-2’,3’-dideoxycytidine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2’,3’-dideoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5 position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted nucleosides where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agent used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2’,3’-dideoxycytidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-2’,3’-dideoxycytidine involves its incorporation into DNA during replication. Once incorporated, the bromine atom at the 5 position can participate in various chemical reactions that lead to DNA strand breaks or cross-links . These modifications can interfere with DNA replication and transcription, ultimately leading to cell death. The compound targets DNA polymerases and other enzymes involved in DNA synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2’-deoxycytidine: Similar in structure but with a hydroxyl group at the 3’ position.
2’,3’-Dideoxycytidine: Lacks the bromine atom at the 5 position.
5-Bromo-2’-deoxyuridine: Similar brominated nucleoside but with a uracil base instead of cytosine.
Uniqueness
5-Bromo-2’,3’-dideoxycytidine is unique due to the combination of the bromine atom at the 5 position and the absence of hydroxyl groups at the 2’ and 3’ positions. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
107036-57-7 |
|---|---|
Molekularformel |
C9H12BrN3O3 |
Molekulargewicht |
290.11 g/mol |
IUPAC-Name |
4-amino-5-bromo-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12BrN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1 |
InChI-Schlüssel |
KCVDVEDJMJMYNW-CAHLUQPWSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)Br |
Kanonische SMILES |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



